Chemical Properties of 4-Bromo-3-carboxyphenylboronic Acid: A Technical Guide
Chemical Properties of 4-Bromo-3-carboxyphenylboronic Acid: A Technical Guide
This guide details the chemical properties, reactivity profile, and synthetic utility of 4-Bromo-3-carboxyphenylboronic acid (CAS 1451393-32-0).[1] It is designed for researchers requiring a bifunctional building block that bridges the gap between classical organic synthesis and modern cross-coupling methodologies.
Executive Summary & Structural Logic
4-Bromo-3-carboxyphenylboronic acid represents a "Triad of Reactivity," integrating three distinct functional groups—a boronic acid, a carboxylic acid, and an aryl bromide—onto a single benzene scaffold. This unique substitution pattern (1-borono, 3-carboxy, 4-bromo) creates a highly versatile platform for divergent synthesis.
In drug discovery, it serves as a high-value Fragment-Based Drug Design (FBDD) scaffold, allowing simultaneous exploration of vectors in three dimensions. In materials science, it acts as an AB-type monomer for the synthesis of functionalized poly(phenylene)s or as a linker in Metal-Organic Frameworks (MOFs).
Structural Identity[1]
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IUPAC Name: 2-Bromo-5-boronobenzoic acid (based on priority: –COOH > –B(OH)₂ > –Br)
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Molecular Formula: C₇H₆BBrO₄
Figure 1: Functional group topology showing the "Triad of Reactivity."[3] The 1,3,4-substitution pattern allows for orthogonal functionalization.
Physicochemical Profile
The molecule is an amphoteric solid, capable of acting as both a Brønsted acid (via –COOH and –B(OH)₂) and a Lewis acid (via the Boron center).
| Property | Value / Description | Note |
| Molecular Weight | 244.84 g/mol | Monoisotopic mass dominated by ⁷⁹Br and ⁸¹Br isotopes. |
| Appearance | Off-white to beige powder | Hygroscopic; store under inert atmosphere. |
| Melting Point | >240 °C (Decomposition) | Typical for arylboronic acids; dehydration to boroxine may occur <200°C. |
| Solubility | DMSO, DMF, MeOH, Basic H₂O | Insoluble in non-polar solvents (Hexane, Toluene) unless esterified. |
| pKa (Predicted) | pKa₁ ≈ 3.8 (–COOH)pKa₂ ≈ 8.8 (–B(OH)₂) | The electron-withdrawing Br atom ortho to COOH increases acidity compared to benzoic acid. |
| Stability | Air-stable solid | Prone to protodeboronation under strong acidic conditions or high heat. |
Synthetic Reactivity & Chemoselectivity[3]
The core challenge and opportunity with this molecule lie in managing its chemoselectivity . It contains both a nucleophile (boronic acid) and an electrophile (bromide), making it an "AB-type" monomer susceptible to self-polymerization under Suzuki conditions.
The Reactivity Hierarchy
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Carboxylic Acid (C-3): The most chemically distinct group. It can be modified (esterification, amide coupling) without affecting the C–B or C–Br bonds, provided mild conditions are used.
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Aryl Bromide (C-4): Highly activated for oxidative addition due to the electron-withdrawing effect of the ortho-carboxyl group.
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Boronic Acid (C-1): The nucleophilic handle.[4] Requires activation by a base (formation of boronate 'ate' complex) to participate in transmetallation.[4]
Figure 2: Strategic pathways for utilizing the scaffold. Path A is the standard entry point for drug discovery.
Experimental Protocols
Protocol A: Selective Amide Coupling (Preserving B & Br)
Objective: To attach a side chain to the carboxylic acid without triggering polymerization or debromination.
Mechanism: The carboxylic acid is activated as an active ester. The boronic acid is left unprotected; although it can form mixed anhydrides, the amide bond formation is thermodynamically preferred and irreversible.
Reagents:
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Substrate: 4-Bromo-3-carboxyphenylboronic acid (1.0 equiv)
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Amine: R-NH₂ (1.1 equiv)
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Coupling Agent: HATU or EDC·HCl (1.1 equiv)
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Base: DIPEA (2.5 equiv)
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Solvent: Anhydrous DMF
Step-by-Step:
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Dissolution: Dissolve the boronic acid substrate in anhydrous DMF (0.1 M concentration).
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Activation: Add DIPEA followed by HATU at 0 °C. Stir for 15 minutes. Note: The solution may turn slightly yellow.
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Addition: Add the amine dropwise.
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Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by LC-MS (Caution: Boronic acids often streak on silica TLC; LC-MS is preferred).
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Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine) and brine. Crucial: Avoid basic washes which will extract the boronic acid product into the aqueous phase.
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Purification: Recrystallization or reverse-phase HPLC.
Protocol B: Controlled Suzuki Cross-Coupling
Objective: To couple an external aryl halide (Ar-X) to the boronic acid moiety while minimizing self-coupling.
Challenge: The substrate contains its own "Ar-Br". To prevent self-polymerization, the external electrophile (Ar-X) must be more reactive (e.g., Ar-I) or used in excess. Alternatively, protect the boronic acid as a MIDA boronate first.
Direct Coupling Method (High Risk/High Reward):
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Setup: Charge a flask with 4-Bromo-3-carboxyphenylboronic acid (1.0 equiv), Aryl Iodide (1.5 equiv), and Pd(dppf)Cl₂ (3 mol%).
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Solvent: Degassed Dioxane:Water (4:1).
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Base: K₂CO₃ (3.0 equiv).
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Process: Heat to 80 °C under Argon for 12 hours.
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Logic: The Aryl Iodide undergoes oxidative addition to Pd(0) faster than the internal Aryl Bromide (I > Br), favoring the cross-coupled product over the polymer.
Applications in Research & Development
Fragment-Based Drug Discovery (FBDD)
This molecule is a "privileged structure" for FBDD.
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Solubility: The carboxylic acid ensures high aqueous solubility at physiological pH.
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Vectors: The ortho-bromo and meta-borono groups allow for the rapid elaboration of the fragment into deep pockets of a protein target (e.g., Kinases, Proteases).
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Covalent Inhibition: The boronic acid moiety can form reversible covalent bonds with Serine or Threonine residues in enzyme active sites [1].
Metal-Organic Frameworks (MOFs)
The rigid phenyl ring with angular functional groups (120° between B and COOH) makes this an excellent linker for constructing porous MOFs. The carboxylic acid coordinates to metal clusters (Zr, Zn), while the boronic acid remains free for post-synthetic modification (PSM) or sensing (e.g., glucose sensing) [2].
Polymer Synthesis
Used as an AB-monomer for the synthesis of Poly(phenylene)s via Suzuki Polycondensation. These polymers are used in organic electronics (OLEDs) and conductive membranes. The pendant carboxyl group provides solubility and a handle for further cross-linking.
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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Storage: Store at 2–8 °C. Hygroscopic—keep tightly sealed.
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Boroxine Formation: On prolonged storage or heating, boronic acids dehydrate to form cyclic trimers (boroxines). This is reversible; adding water or conducting the reaction in aqueous solvent regenerates the monomeric acid.
References
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Boronic Acids in Medicinal Chemistry
- Title: Boronic Acids: New Candid
- Source:Science / Journal of Medicinal Chemistry context.
- Context: Discusses the reversible covalent binding of boronic acids to serine proteases.
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Suzuki-Miyaura Coupling Mechanism
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Title: The Suzuki-Miyaura Cross-Coupling Reaction.[4]
- Source:Chemical Reviews.
- Context: Fundamental mechanism of Pd-catalyzed cross-coupling involving boronic acids.
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General Properties of 4-Carboxyphenylboronic Acid (Analog)
- Title: 4-Carboxyphenylboronic acid - PubChem.
- Source: N
- Context: Provides baseline physicochemical d
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Boronic Acid Protection Strategies
- Title: MIDA Boronates: A General Strategy for the Synthesis of Boronic Acid Deriv
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Source:Journal of the American Chemical Society.[5]
- Context: Methodology for masking boronic acids to allow orthogonal coupling of halides.
